[Arg8]Vasopressin TFA
Overview
Description
Mechanism of Action
Target of Action
[Arg8]Vasopressin TFA, also known as Antidiuretic hormone (ADH) or Arginine vasopressin (AVP), primarily targets the Vasopressin V2 receptor (V2R) . This receptor is a G protein-coupled receptor that is strongly internalized in response to AVP . It also interacts with other vasopressin receptors such as V1aR and V1bR .
Mode of Action
The interaction of this compound with its targets results in a series of physiological changes. It acts as a neurotransmitter at synapses in the brain, increasing intracellular calcium concentrations . The binding of this compound to V2R leads to the activation of the Gs family, inducing cAMP accumulation . This interaction results in the displacement of aquaporin 2 from vesicles to the apical membranes of principal cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the water reabsorption pathway in the kidneys. This is achieved through the activation of the V2R, which leads to an increase in water permeability along the renal collecting duct via aquaporin 2 . This action of vasopressin on the water permeability of renal tubules is a short-term control mechanism. In the long term, vasopressin affects gene expression and the levels of aquaporins types 2, 3, and 4 in epithelial cells .
Pharmacokinetics
It is known that this compound is an antidiuretic hormone found in most mammalian species . More research is needed to provide a detailed outline of its ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in maintaining body fluid homeostasis. It increases water permeability in renal tubules, leading to increased water reabsorption . This results in the concentration of urine and a decrease in urine volume. At the cellular level, this compound increases intracellular calcium concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the body’s water balance, regulated by vasopressin, can be affected by hydration status . Additionally, various conditions affecting platelets may also affect AVP levels . .
Biochemical Analysis
Biochemical Properties
[Arg8]Vasopressin TFA plays a crucial role in biochemical reactions by interacting with specific receptors and enzymes. It primarily binds to vasopressin receptors, including V1a, V1b, and V2 receptors. These interactions lead to various physiological responses such as vasoconstriction, water reabsorption, and modulation of central nervous system functions . The binding of this compound to these receptors activates intracellular signaling pathways, including the adenylate cyclase system, which increases cyclic AMP levels .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In renal cells, it promotes water reabsorption by increasing the permeability of the collecting ducts through the translocation of aquaporin-2 to the apical membrane . In vascular smooth muscle cells, it induces vasoconstriction by activating V1a receptors, leading to increased intracellular calcium levels . Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors and subsequent activation of intracellular signaling pathways. Upon binding to V2 receptors in renal cells, it triggers the activation of adenylate cyclase, leading to increased cyclic AMP levels and activation of protein kinase A. This results in the phosphorylation and translocation of aquaporin-2 to the apical membrane, enhancing water reabsorption . In vascular smooth muscle cells, this compound binds to V1a receptors, activating phospholipase C and increasing intracellular calcium levels, which promotes vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is influenced by factors such as temperature and pH. It has been observed that this compound remains stable at -20°C for extended periods . Its degradation can occur at higher temperatures or in the presence of proteolytic enzymes. Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular function, including prolonged water reabsorption and vasoconstriction .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Low doses of the compound have been shown to enhance water reabsorption and improve renal function in animal models of diabetes insipidus . High doses can lead to adverse effects such as hypertension and reduced blood flow to vital organs . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterases, which regulate cyclic AMP levels, and protein kinases, which mediate phosphorylation events . These interactions influence metabolic flux and the levels of metabolites involved in cellular processes. Additionally, this compound can modulate the activity of enzymes involved in glucose and lipid metabolism, further impacting cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In renal cells, it is transported to the apical membrane through vesicular trafficking mechanisms . In the central nervous system, this compound is distributed to various brain regions, where it acts as a neurotransmitter and modulates neuronal activity . The localization and accumulation of this compound in specific tissues are crucial for its physiological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. In renal cells, it is primarily localized to the apical membrane of the collecting ducts, where it facilitates water reabsorption . In neuronal cells, this compound is localized to synaptic vesicles and dendrites, where it modulates synaptic transmission and plasticity . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Argipressin (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis requires protecting groups to prevent unwanted side reactions and specific reagents to facilitate peptide bond formation .
Industrial Production Methods: In industrial settings, the production of argipressin (acetate) involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity . The process is optimized for efficiency and scalability to meet the demands of medical and research applications .
Chemical Reactions Analysis
Types of Reactions: Argipressin (acetate) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the peptide can be oxidized, affecting its stability and activity.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents in a buffered solution.
Substitution: Specific amino acid derivatives and coupling reagents in SPPS.
Major Products Formed:
Oxidation: Oxidized forms of argipressin (acetate) with altered activity.
Reduction: Reduced forms with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Chemistry: Argipressin (acetate) is used as a model peptide in studies of peptide synthesis, folding, and stability . It serves as a reference compound for developing new synthetic methods and optimizing peptide production processes .
Biology: In biological research, argipressin (acetate) is used to study the physiological roles of vasopressin receptors and their signaling pathways . It helps elucidate the mechanisms of water balance, blood pressure regulation, and stress response .
Medicine: Medically, argipressin (acetate) is used to treat conditions such as diabetes insipidus, septic shock, and bleeding disorders . Its vasoconstrictive properties make it valuable in managing hypotension and improving hemodynamic stability .
Industry: In the pharmaceutical industry, argipressin (acetate) is used in the development of new therapeutic agents targeting vasopressin receptors . It also serves as a standard for quality control in peptide manufacturing .
Comparison with Similar Compounds
Terlipressin: Another synthetic analog with specificity for splanchnic circulation, used in managing variceal bleeding and septic shock.
Uniqueness of Argipressin (acetate): Argipressin (acetate) is unique in its balanced action on V1, V2, and V3 receptors, making it versatile for various medical applications . Its ability to induce vasoconstriction, water reabsorption, and ACTH release distinguishes it from other analogs with more selective actions .
Properties
CAS No. |
129979-57-3 |
---|---|
Molecular Formula |
C48H69N15O14S2 |
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
InChI Key |
ZHFGXNMADRRGQP-HPILINOVSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Purity |
98% |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.